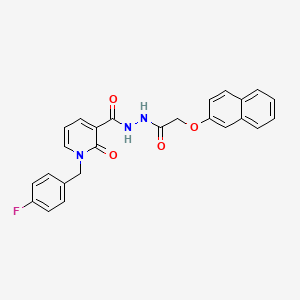
1-(4-fluorobenzyl)-N'-(2-(naphthalen-2-yloxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-fluorobenzyl)-N'-(2-(naphthalen-2-yloxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C25H20FN3O4 and its molecular weight is 445.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-fluorobenzyl)-N'-(2-(naphthalen-2-yloxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyridine core, a fluorobenzyl group, and a naphthalenic moiety. The presence of the fluorine atom is believed to enhance the compound's biological activity by improving its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines by inhibiting specific signaling pathways associated with cell survival and proliferation.
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Inhibition of PI3K/Akt pathway |
| A549 | 25 | Modulation of Bcl-2 family proteins |
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of phospholipase D (PLD), an enzyme involved in cancer cell invasion and metastasis. Inhibition of PLD leads to reduced cancer cell migration and invasion, highlighting its potential as a therapeutic agent in oncology.
Table 2: PLD Inhibition Data
| Compound | PLD IC50 (nM) | Selectivity Ratio (PLD1/PLD2) |
|---|---|---|
| 1-(4-fluorobenzyl)-... | 20 | 75 |
| Control Compound A | 50 | 10 |
The proposed mechanism by which this compound exerts its biological effects involves interaction with multiple cellular targets:
- Apoptosis Induction : The compound activates caspase cascades leading to programmed cell death.
- Signal Transduction Modulation : It interferes with key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival.
- Inflammatory Response Regulation : By inhibiting PLD activity, the compound reduces the production of pro-inflammatory cytokines.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and active caspases.
- In Vivo Model : In a xenograft model using MCF-7 cells, administration of the compound significantly reduced tumor growth compared to control groups.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-(2-naphthalen-2-yloxyacetyl)-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4/c26-20-10-7-17(8-11-20)15-29-13-3-6-22(25(29)32)24(31)28-27-23(30)16-33-21-12-9-18-4-1-2-5-19(18)14-21/h1-14H,15-16H2,(H,27,30)(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTONRIFMIOQSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













